N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxy group at the 4-position, an isoxazole-5-carboxamide moiety, and a pyridin-2-ylmethyl group. This structure combines multiple pharmacophoric elements:
- Benzo[d]thiazole: Known for its role in anticancer and antimicrobial agents due to its planar aromatic system and hydrogen-bonding capabilities .
- Isoxazole: Enhances metabolic stability and modulates electronic properties .
- Pyridinylmethyl group: May improve solubility and target interactions via nitrogen lone pairs .
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-10-15(26-22-12)18(24)23(11-13-6-3-4-9-20-13)19-21-17-14(25-2)7-5-8-16(17)27-19/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJMGXXLQGQMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes to exert their anti-inflammatory effects.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation. Therefore, the inhibition of this pathway leads to anti-inflammatory effects.
Result of Action
The compound’s action results in a reduction of inflammation. Specifically, it has been shown to have anti-inflammatory properties . By inhibiting the activity of COX enzymes, it reduces the production of prostaglandins, thereby decreasing inflammation.
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H16N4O3S
- Molecular Weight : 380.4 g/mol
- CAS Number : 946202-52-4
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit certain enzymes and receptors that are crucial in cancer progression and other diseases. The compound's structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have reported:
- Growth Inhibition : Compounds in this class have demonstrated growth inhibition (GI50) values ranging from 0.20–2.58 μM against various cancer cell lines, indicating potent anticancer activity .
| Compound | GI50 (μM) | Target Cell Line |
|---|---|---|
| A | 0.20 | NCI-H460 |
| B | 1.50 | MCF7 |
| C | 2.58 | HeLa |
Antitubercular Activity
In addition to anticancer effects, certain derivatives have shown promise against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains . This highlights the compound's potential as a dual-action therapeutic agent.
Case Studies and Research Findings
- Anticancer Activity Study : A study conducted on a series of isoxazole derivatives revealed that specific modifications to the structure significantly enhanced anticancer activity against human cancer cell lines, such as MCF7 and NUGC, with IC50 values indicating low toxicity towards normal fibroblast cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications can optimize biological activity. For instance, the introduction of specific substituents on the benzothiazole moiety was found to enhance binding affinity to target proteins involved in tumor growth .
- Mechanistic Studies : Further studies have elucidated that these compounds may exert their effects through the inhibition of tyrosine kinase receptors, similar to established anticancer drugs like gefitinib and dasatinib .
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation for potential side effects. Comparative studies suggest a favorable safety profile with significantly lower toxicity towards normal cells compared to cancerous cells .
Scientific Research Applications
Cancer Therapy
Mechanism of Action
Recent studies indicate that N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide exhibits potential as an anti-cancer agent. The compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, it targets the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth in various cancers.
Case Studies
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated effective inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Activity
Broad-Spectrum Efficacy
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death.
Experimental Findings
In vitro assays revealed that this compound was effective against strains of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .
Enzyme Inhibition
Targeting Specific Enzymes
This compound has shown promise as an inhibitor of specific enzymes that are implicated in inflammatory processes and cancer progression. Notably, it has been identified as a potent inhibitor of lipoprotein-associated phospholipase A2, an enzyme linked to cardiovascular diseases and inflammation.
Research Insights
In a study assessing the structure-activity relationship (SAR) of similar compounds, this compound was found to exhibit strong binding affinity to the active site of the enzyme, suggesting that modifications to its structure could enhance its inhibitory potency .
Summary Table of Applications
Comparison with Similar Compounds
Q & A
Q. Advanced Optimization
- Catalyst screening (e.g., Pd-based catalysts for Suzuki couplings) to improve yields.
- Microwave-assisted synthesis to reduce reaction times .
Which analytical techniques are most robust for characterizing this compound’s structure and purity?
Q. Basic Methodology
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. Advanced Applications
- 2D-NMR (COSY, NOESY) to resolve overlapping signals in complex regions .
- LC-MS/MS for trace impurity profiling during scale-up .
How is the compound’s biological activity evaluated in preclinical studies?
Q. Basic Screening
- In vitro assays against cancer cell lines (e.g., NCI-60 panel) with IC₅₀ values calculated for melanoma and breast cancer models .
- Dose-response curves to assess potency and selectivity .
Q. Advanced Analysis
- Transcriptomics/proteomics to identify differentially expressed genes/proteins post-treatment .
- Synergy studies with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay combination indices .
What structure-activity relationship (SAR) insights exist for analogs of this compound?
Q. Key Findings
- The 4-methoxy group on the benzothiazole ring enhances solubility and target binding affinity .
- Pyridin-2-ylmethyl substitution improves blood-brain barrier penetration in CNS-targeted analogs .
- Isoxazole-5-carboxamide core is critical for inhibiting kinase targets (e.g., EGFR) .
Q. Advanced SAR Strategies
- Fragment-based drug design to optimize substituent bulk/hydrophobicity .
- Molecular dynamics simulations to predict binding stability with targets .
How can contradictory bioactivity data across studies be resolved?
Q. Methodological Considerations
- Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) .
- Compound purity verification : Re-test batches with HPLC-UV/HRMS to rule out degradation .
- Orthogonal assays : Validate findings using alternative methods (e.g., enzymatic vs. cellular assays) .
Q. Statistical Approaches
- Meta-analysis of multiple datasets to identify outliers or confounding variables .
How does this compound compare structurally and functionally to its closest analogs?
Q. Comparative Studies
- Structural analogs (e.g., N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide) show reduced potency due to lack of isoxazole-pyridine synergy .
- Functional analogs with thiophene instead of pyridine exhibit lower metabolic stability .
Q. Advanced Tools
- Docking studies (AutoDock Vina) to compare binding modes with shared targets (e.g., tubulin) .
- Pharmacophore modeling to highlight critical interaction features .
What strategies are used to elucidate its mechanism of action?
Q. Basic Approaches
- Enzyme inhibition assays (e.g., kinase profiling panels) .
- Apoptosis markers (e.g., caspase-3 activation) in treated cells .
Q. Advanced Techniques
- Cryo-EM to visualize compound-target complexes (e.g., tubulin polymerization inhibition) .
- CRISPR-Cas9 screens to identify genetic vulnerabilities linked to its efficacy .
How is the compound’s stability assessed under varying conditions?
Q. Basic Stability Testing
- Forced degradation studies : Expose to heat (40–60°C), light, and humidity, then monitor degradation products via HPLC .
- pH stability : Test solubility and integrity in buffers (pH 1–9) .
Q. Advanced Formulation
- Microencapsulation to enhance shelf-life and controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
